molecular formula C22H31O3P B14518193 Bis(3-methylphenyl) octylphosphonate CAS No. 62750-90-7

Bis(3-methylphenyl) octylphosphonate

Cat. No.: B14518193
CAS No.: 62750-90-7
M. Wt: 374.5 g/mol
InChI Key: OYLVEUSGXWFHGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(3-methylphenyl) octylphosphonate is an organophosphorus compound characterized by an octyl group bonded to the phosphorus atom and two 3-methylphenyl groups attached via oxygen atoms. Its molecular formula is C₃₂H₄₁O₃P, with a molar mass of approximately 528.64 g/mol. This compound likely shares similar synthetic pathways, with 3-methylphenol as the quenching agent for aryl substituents.

Phosphonates like this are valued for their thermal stability, solubility in organic solvents, and applications in materials science (e.g., as additives or ligands in hybrid materials) .

Properties

CAS No.

62750-90-7

Molecular Formula

C22H31O3P

Molecular Weight

374.5 g/mol

IUPAC Name

1-methyl-3-[(3-methylphenoxy)-octylphosphoryl]oxybenzene

InChI

InChI=1S/C22H31O3P/c1-4-5-6-7-8-9-16-26(23,24-21-14-10-12-19(2)17-21)25-22-15-11-13-20(3)18-22/h10-15,17-18H,4-9,16H2,1-3H3

InChI Key

OYLVEUSGXWFHGH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCP(=O)(OC1=CC=CC(=C1)C)OC2=CC=CC(=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-methylphenyl) octylphosphonate typically involves the reaction of 3-methylphenol with octylphosphonic dichloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Bis(3-methylphenyl) octylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of phosphonic acid derivatives.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

Bis(3-methylphenyl) octylphosphonate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis(3-methylphenyl) octylphosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphonates

Key Functional Differences

Thermal Stability
  • Aryl vs. Alkyl Substituents : Bis(3-methylphenyl) octylphosphonate’s aryl groups enhance thermal stability compared to alkyl analogs like bis(2-ethylhexyl) octylphosphonate. Aryl phosphonates typically decompose above 300°C, whereas alkyl derivatives degrade at lower temperatures (~200°C) .
Solubility
  • Polarity: The 3-methylphenyl groups increase hydrophobicity, making the compound less soluble in polar solvents compared to diethyl octylphosphonate (soluble in ethanol/water mixtures) .
Reactivity
  • Ester Hydrolysis : Aryl phosphonates resist hydrolysis better than alkyl esters due to electron-withdrawing aryl groups stabilizing the phosphorus center. This contrasts with diethyl octylphosphonate, which hydrolyzes readily under acidic conditions .

Research Findings and Limitations

  • Synthesis Challenges : Arylphosphonates like this compound require optimized conditions to avoid side reactions (e.g., anhydride formation), which plague simpler acids like octylphosphonic acid .
  • Toxicity : Phosphonates with methyl or small alkyl groups (e.g., O,O-Bis(1-methylpropyl) methylphosphonate) are regulated due to neurotoxicity risks, whereas bulkier analogs like this compound may exhibit lower acute toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.